molecular formula C22H21FN4O2S B2591500 N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 941898-61-9

N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2591500
CAS No.: 941898-61-9
M. Wt: 424.49
InChI Key: YVGFTOZDTNIZLW-UHFFFAOYSA-N
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Description

“N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide” is a compound with a thiazole ring, which is a five-membered ring containing two hetero atoms . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, a piperazine ring, and a benzamide group . The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 388.5 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 4 .

Scientific Research Applications

Antiproliferative and Anti-HIV Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various human tumor-derived cell lines. Some derivatives have shown remarkable effects, particularly on human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines. However, no activity was observed against HIV-1 and HIV-2 in the studies conducted (Al-Soud et al., 2010).

Antimicrobial and Antilipase Activities

Another study focused on the synthesis of hybrid molecules containing this compound and investigated their biological activities. The research found that some synthesized compounds possessed good to moderate antimicrobial activity against test microorganisms. Additionally, two compounds exhibited antiurease activity, and four displayed antilipase activity (Başoğlu et al., 2013).

Antimicrobial Activity of Piperazine Derivatives

Further investigations into piperazine derivatives, including those related to the compound of interest, have revealed potent antimicrobial properties. For instance, certain derivatives showed significant inhibitory activity against gram-negative bacterial strains such as P. aeruginosa, with minimum inhibitory concentration values suggesting better efficacy than standard drugs like chloramphenicol. Some compounds also demonstrated inhibitory activity against fungal strains like C. albicans (Mishra & Chundawat, 2019).

Anti-TMV and Antimicrobial Activities

A study on urea and thiourea derivatives of piperazine doped with febuxostat, related to the core structure of the compound , showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity. This highlights the compound's potential in agricultural and pharmaceutical applications (Reddy et al., 2013).

Synthesis and Antimicrobial Study

Another synthesis and study of fluoroquinolone-based 4-thiazolidinones derivatives, including structures related to "N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide," showed that title compounds possess significant antimicrobial activities, reinforcing the compound's potential as a lead in the development of new antimicrobial agents (Patel & Patel, 2010).

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide are largely determined by its interactions with various biomolecules. For instance, it has been found to have a high binding affinity for fatty acid amide hydrolase (FAAH) in the brain . This interaction suggests that the compound may play a role in the regulation of endocannabinoid signaling pathways, which are involved in a variety of physiological processes .

Cellular Effects

In terms of cellular effects, this compound has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . This suggests that the compound may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its high binding affinity for FAAH suggests that it may exert its effects at the molecular level by inhibiting this enzyme . This could lead to changes in the levels of endocannabinoids, which are known to play roles in pain sensation, mood, and memory, among other functions .

Temporal Effects in Laboratory Settings

It has been noted that more than 95% of the total radioactivity associated with a radiolabeled version of the compound was found to be irreversible in the brain homogenate of rats 30 minutes after injection . This suggests that the compound may have a relatively long half-life in the brain.

Metabolic Pathways

Given its interaction with FAAH, it is possible that it may be involved in the metabolism of endocannabinoids .

Properties

IUPAC Name

N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c23-17-6-8-19(9-7-17)26-10-12-27(13-11-26)20(28)14-18-15-30-22(24-18)25-21(29)16-4-2-1-3-5-16/h1-9,15H,10-14H2,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGFTOZDTNIZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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